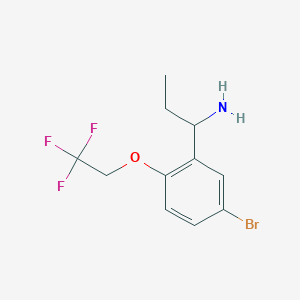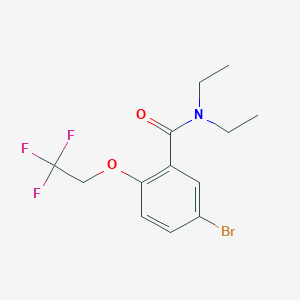![molecular formula C17H20N4O3 B8131345 1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8131345.png)
1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid is a synthetic compound with a multifaceted structure, combining elements of aromatic chemistry, triazole derivatives, and carboxylic acid groups. Its structure suggests a potential for various chemical reactions and applications, spanning fields from synthetic organic chemistry to medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. A possible synthetic route includes the formation of the cyclopropylmethylcarbamoyl intermediate through a reaction involving cyclopropylmethylamine and a suitable carbonyl-containing precursor. Subsequently, this intermediate is coupled with a substituted phenyl compound, which is then linked to a triazole ring through cycloaddition reactions. The final step involves the introduction of a propyl group and the formation of the carboxylic acid functionality. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods: : Industrial-scale production would require optimization of the synthetic route to enhance efficiency and cost-effectiveness. This might involve using flow chemistry techniques or automated synthesis platforms to streamline the process and minimize waste.
化学反应分析
Types of Reactions: : This compound undergoes a variety of reactions, including:
Oxidation and Reduction:
Substitution Reactions:
Cycloaddition: : The triazole ring formation is a result of a cycloaddition reaction, which is a significant reaction type in its synthesis.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are common reducing agents.
Solvents: : Reactions typically require solvents such as dichloromethane, ethanol, and tetrahydrofuran.
Catalysts: : Catalysts like palladium on carbon or copper(I) bromide are often used to facilitate reactions.
Major Products: : The major products from these reactions include various functionalized derivatives of the original compound, which may possess altered chemical and physical properties.
科学研究应用
Chemistry: : In synthetic organic chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its versatile structure allows for extensive functionalization, making it a valuable building block for novel compounds.
Biology and Medicine: : Its potential bioactivity is of great interest, particularly in drug discovery and development. Compounds with triazole and carboxylic acid functionalities are often explored for their pharmacological properties, such as enzyme inhibition or antimicrobial activity.
Industry: : Industrial applications might include its use in the development of specialty chemicals, such as agrochemicals or materials science, where its unique properties can be exploited.
作用机制
Molecular Targets and Pathways: : The exact mechanism of action depends on the specific functional derivatives and their target pathways. Generally, compounds of this nature may interact with biological macromolecules like enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
Unique Features: : Compared to other compounds in the same class, the unique structural arrangement of 1-[4-(Cyclopropylmethylcarbamoyl)-phenyl]-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid provides distinct chemical reactivity and potential biological activity.
Similar Compounds
1-[4-(Aminomethyl)phenyl]-1H-[1,2,3]triazole-4-carboxylic acid: : Differing in the substituents, leading to varied chemical properties.
5-Propyl-1H-[1,2,3]triazole-4-carboxylic acid: : Lacks the phenyl and cyclopropylmethylcarbamoyl groups, which affects its reactivity and applications.
1-[4-(Cyclopropylmethylcarbamoyl)phenyl]-1H-[1,2,3]triazole: : Without the carboxylic acid group, it might exhibit different solubility and interaction with biological targets.
属性
IUPAC Name |
1-[4-(cyclopropylmethylcarbamoyl)phenyl]-5-propyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-3-14-15(17(23)24)19-20-21(14)13-8-6-12(7-9-13)16(22)18-10-11-4-5-11/h6-9,11H,2-5,10H2,1H3,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJMGAUMUMGXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)NCC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
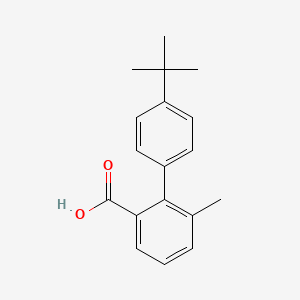
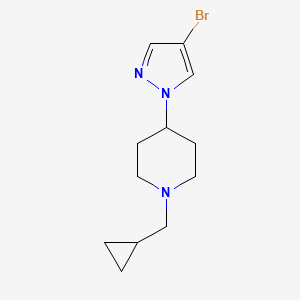
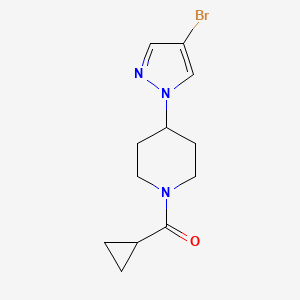
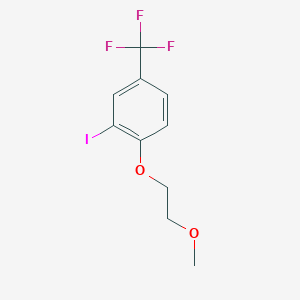
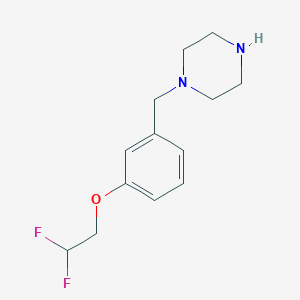

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B8131322.png)
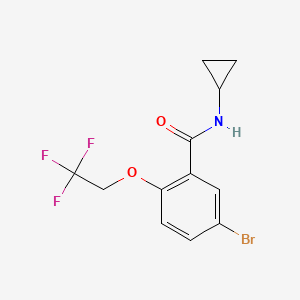
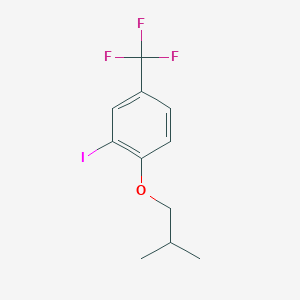

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-tetrahydro-pyran](/img/structure/B8131370.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole](/img/structure/B8131372.png)
